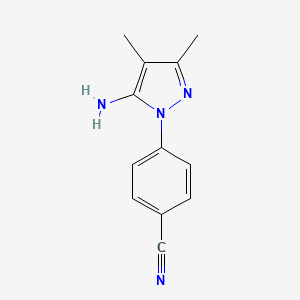

4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(5-amino-3,4-dimethylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-9(2)15-16(12(8)14)11-5-3-10(7-13)4-6-11/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUWXFUUTGOZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=C(C=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-pyrazole-5-carbaldehyde with aniline derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it versatile for developing new compounds .

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the imino group to oxo derivatives | Potassium permanganate, H2O2 |

| Reduction | Reduces nitrile to form amines | Lithium aluminum hydride |

| Substitution | Electrophilic/nucleophilic substitutions on the ring | Halogens, alkylating agents |

Biology

The compound has been investigated for its biological activities , particularly in antimicrobial and anticancer research. Studies indicate that pyrazole derivatives can inhibit key cancer pathways and exhibit significant antibacterial effects:

- Anticancer Activity: Research shows that pyrazole derivatives inhibit the BRAF(V600E) mutation prevalent in melanoma, leading to reduced tumor growth .

- Antimicrobial Properties: Some studies found that similar compounds disrupt bacterial membranes, demonstrating potent antibacterial activity against strains like Staphylococcus aureus and Klebsiella pneumoniae .

Medicine

In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its interactions with biological targets. Its unique structure suggests it may have applications in treating cancer and infectious diseases:

- Anti-inflammatory Effects: Certain derivatives inhibit production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), indicating potential applications in inflammatory diseases .

Case Studies

Several studies highlight the therapeutic potential of pyrazole derivatives:

- Anticancer Screening: A study demonstrated that specific pyrazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 7.69 µM), indicating their effectiveness against resistant cancer cell lines .

- Antimicrobial Evaluation: In another study, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) comparable to established antibiotics, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrazole and benzonitrile derivatives. Key comparisons include:

Electronic and Material Properties

- OLED Applications: Benzonitrile derivatives in exhibit TADF properties due to donor-acceptor interactions between electron-rich (e.g., phenoxazine) and electron-deficient (e.g., benzonitrile) groups .

- Bioactivity: Pyrazole derivatives in demonstrate anticonvulsant activity, suggesting that the target compound’s methyl and imino groups could be tuned for pharmacological applications .

Crystallographic and Conformational Differences

- Planarity: Unlike the nearly planar thiazole-pyrazole hybrids in (excluding one fluorophenyl group), the target compound’s imino group may introduce slight distortions, affecting packing efficiency in solid-state applications .

- Substituent Effects : The tert-butyl group in ’s compound reduces planarity but enhances solubility, whereas the target compound’s smaller methyl groups may favor crystallinity .

Biological Activity

4-(5-imino-3,4-dimethyl-2,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a synthetic organic compound with potential biological activities. Its unique structure, featuring both an imino group and a benzonitrile moiety, suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula: CHN

- Molecular Weight: 212.25 g/mol

- CAS Number: 1333648-15-9

Synthesis

The compound is typically synthesized through the condensation of 3,4-dimethyl-1H-pyrazole-5-carbaldehyde with aniline derivatives under controlled conditions. Common solvents include ethanol or methanol, and the reaction often requires a catalyst to enhance yield and purity .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit key cancer pathways:

- BRAF(V600E) Inhibition: Pyrazole derivatives have been identified as effective inhibitors of the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

Research suggests that compounds similar to this compound possess significant antimicrobial activity:

- Mechanism of Action: Some pyrazole derivatives disrupt bacterial cell membranes leading to cell lysis. For instance, one study indicated that certain pyrazoles displayed potent antibacterial effects by damaging the integrity of bacterial membranes .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory properties:

- Nitric Oxide Production Inhibition: Certain derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Research has consistently highlighted the therapeutic potential of pyrazole derivatives:

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be correlated with their structural features:

- Substitution Patterns: Variations in substituents on the pyrazole ring can significantly affect potency and selectivity.

- Functional Groups: The presence of electron-withdrawing or -donating groups can modulate biological activity by influencing the compound's reactivity and interaction with biological targets.

Q & A

Q. Optimization Tips :

- Vary stoichiometry of hydrazine derivatives to minimize side products.

- Use inert atmospheres (N₂/Ar) to prevent oxidation during cyclization.

- Monitor reaction progress via TLC or LC-MS to identify optimal quenching times.

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| Hydrazine Cyclization | Hydrazine, reflux, 24 h | 24% | Column Chromatography | |

| Click Chemistry | CuSO₄, sodium ascorbate, RT | 38.4%* | Recrystallization |

*Yield from analogous protocol in .

Advanced: How can conflicting spectroscopic data from synthetic batches be systematically analyzed?

Answer:

Contradictions in NMR or MS data may arise from:

- Tautomerism : The imino group in the pyrazole ring can exhibit keto-enol tautomerism, altering peak splitting in H NMR. Use N NMR or variable-temperature NMR to probe dynamic equilibria .

- Crystallographic vs. Solution States : X-ray diffraction () provides solid-state conformation, while NMR reflects solution dynamics. Compare data to identify polymorphic or solvate effects .

- High-Resolution MS (HRMS) : Confirm molecular formula with <1 ppm mass error. For example, HRMS-ESI in achieved a 0.6 ppm deviation .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- H/C NMR : Assign protons and carbons using 2D techniques (COSY, HSQC). Key peaks include:

- Pyrazole C-H protons at δ 5.50 ppm (dd, Hz) .

- Benzonitrile carbons at δ 118.58 ppm (CN) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., 347.9 in ) .

- X-ray Diffraction : Resolve tautomeric states and stereochemistry (e.g., R factor = 0.038 in ) .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 5.50 (pyrazole H), δ 7.84 (benzonitrile H) | |

| C NMR | δ 167.20 (C=O), δ 118.58 (CN) | |

| HRMS | 347.9 [M+H]⁺ (Δ = 0.8 ppm) |

Advanced: What challenges arise in X-ray crystallography of this compound?

Answer:

- Twinning/Disorder : Common in flexible heterocycles. Use SHELXL () for refinement, applying TWIN/BASF commands to model twinned domains .

- Resolution Limits : High-resolution data (>1.0 Å) are needed to resolve imino group protonation states. Synchrotron sources improve data quality .

- Hydrogen Bonding : Map intermolecular interactions (e.g., N–H⋯N) to explain packing motifs .

Basic: What in vitro assays evaluate biological activity?

Answer:

Q. Table 3: Biological Assays

| Activity | Assay Type | Model System | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 inhibition ELISA | In vitro | |

| Anti-androgen | AR competitive binding | PC3 cells |

Advanced: How can molecular docking elucidate mechanism of action?

Answer:

- Target Preparation : Retrieve AR crystal structure (PDB: 2AMB). Optimize protonation states with PROPKA .

- Docking Software : Use AutoDock Vina or Glide. Validate poses against crystallographic data (e.g., ) .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities, correlating with experimental IC₅₀ values .

How should discrepancies in biological data be addressed?

Answer:

- Purity Verification : Use HPLC (≥98% purity, ) and elemental analysis .

- Assay Standardization : Include positive controls (e.g., flutamide for AR assays) and normalize to cell viability (MTT assay) .

- Statistical Analysis : Apply ANOVA to compare replicates across studies, accounting for batch-to-batch variability .

Methodological considerations for HRMS confirmation

Answer:

- Calibration : Use internal standards (e.g., sodium trifluoroacetate) for <1 ppm accuracy .

- Ionization Mode : ESI+ is preferred for benzonitrile derivatives. Optimize capillary voltage (3–4 kV) and desolvation temperature (300–400°C) .

- Adduct Suppression : Add 0.1% formic acid to minimize [M+Na]⁺/[M+K]⁺ interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.